molecular formula C11H19NO3 B13844518 ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate

ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13844518
M. Wt: 213.27 g/mol
InChI Key: WHYJZYOAIIOKMI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an amino group, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of functional groups: The amino and hydroxyl groups can be introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, and the amino group can be introduced through reductive amination of a ketone.

    Esterification: The carboxylic acid group can be esterified using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Various nucleophiles (e.g., halides, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.

Major Products

    Oxidation: Formation of 4-oxo-2-hydroxybicyclo[2.2.2]octane-1-carboxylate.

    Reduction: Formation of 4-amino-2-hydroxybicyclo[2.2.2]octane-1-methanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its bicyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: The compound can be used in studies to understand the interactions of bicyclic compounds with biological macromolecules.

    Industrial Applications: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bicyclic core provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-aminobicyclo[2.2.2]octane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and applications.

    4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.

Uniqueness

Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is unique due to the combination of its functional groups and bicyclic structure

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h8,13H,2-7,12H2,1H3

InChI Key

WHYJZYOAIIOKMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2O)N

Origin of Product

United States

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